5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole
Overview
Description
5-(4’-Methyl-[1,1’-biphenyl]-2-yl)-1-trityl-1H-tetrazole is a complex organic compound. It contains a tetrazole group, which is a class of five-membered heterocyclic compounds that contain a nitrogen atom and four carbon atoms . The compound also contains a trityl group, which is a triphenylmethyl group, and a 4’-methyl-[1,1’-biphenyl]-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole, trityl, and 4’-methyl-[1,1’-biphenyl]-2-yl groups . The tetrazole ring would contribute to the polarity of the molecule, while the trityl and 4’-methyl-[1,1’-biphenyl]-2-yl groups would contribute to its overall size and shape .Scientific Research Applications
Pharmacological Analysis and Synthesis
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazoles have been designed and synthesized for pharmacological analyses. Some compounds in this category exhibited significant properties in docking against AT1 receptor protein enzyme, in vitro angiotensin-converting enzyme inhibition, anti-proliferative, anti-inflammatory, and anti-fungal activity (Kamble et al., 2017).
Process Intensification in Industrial Production
Continuous flow microreactors have been successfully employed for the tritylation of 5-(4'-methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole, resulting in higher yields and better efficiency compared to batch reactors. This process intensification is beneficial for industrial-scale production of pharmaceutical intermediates (Maralla et al., 2017).
Synthesis and Characterization
The synthesis and characterization of 4′-Bromomethyl-2-(N-trityl-1H-tetrazol-5-yl) Biphenyl, derived from 4′-methyl-2-cyano-biphenyl, have been documented. This compound is a part of the Sartan family of novel drugs and shows potential for future pharmaceutical applications (Wang et al., 2008).
Structural and Energetic Properties
Studies on 5-(tetrazol-1-yl)-2H-tetrazole, closely related to the subject compound, have provided insights into its structural and energetic properties. This research contributes to understanding the potential of such compounds as energetic materials in various applications (Fischer et al., 2013).
Crystal Structure Analysis
The crystal structure of 5‐(4'‐Methyl‐1,1'‐biphenyl‐2‐yl)‐1H‐tetrazole has been analyzed, providing valuable information about its molecular structure and intermolecular interactions. This knowledge is crucial for understanding the compound's behavior in various applications (Yathirajan et al., 2006).
properties
IUPAC Name |
5-[2-(4-methylphenyl)phenyl]-1-trityltetrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-35-36-37(32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBYTGRKIKIRRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=NN=NN3C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436185 | |
Record name | 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | |
CAS RN |
124750-53-4 | |
Record name | 5-(4'-Methyl[1,1'-biphenyl]-2-yl)-1-(triphenylmethyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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